molecular formula C25H18F2N4O2S B2590700 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide CAS No. 1053085-02-1

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide

Cat. No. B2590700
M. Wt: 476.5
InChI Key: RMBJIFQDHUPLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H18F2N4O2S and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • A study by Al-Suwaidan et al. (2016) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" demonstrated that certain analogs of the compound exhibited significant antitumor activity. These compounds were more potent compared to the control, 5-fluorouracil, and showed selective activities towards various cancer cell lines including CNS, renal, breast, and leukemia. Molecular docking methods indicated similar binding modes to known drugs, suggesting a mechanism through the inhibition of specific kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).

Anticancer Properties

  • Berest et al. (2011) synthesized novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides and found compound 4.10 to be highly active against non-small cell lung and CNS cancer cell lines. This highlights the potential of similar quinazolinone derivatives in cancer therapy (Berest et al., 2011).

Anticonvulsant Effects

  • Bunyatyan et al. (2020) reported on the synthesis of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides, including compounds structurally related to the chemical , and their weak to moderate anticonvulsant effects in a seizure model in mice. This study indicates potential applications in neurology (Bunyatyan et al., 2020).

Peptide Deformylase Inhibitors

  • Apfel et al. (2001) discovered that certain hydroxamic acid analogues, structurally related to the compound, are potent and selective inhibitors of Escherichia coli peptide deformylase (PDF), an enzyme involved in bacterial protein synthesis. These compounds demonstrated weak antibacterial activity, suggesting their potential use in antimicrobial drug development (Apfel et al., 2001).

Radiomodulatory Effect

  • Soliman et al. (2020) synthesized new quinazolinone derivatives bearing a sulfonamide moiety, one of which showed potent inducer activity of the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells. This compound also exhibited radiomodulatory properties, reducing the damaging effects of gamma radiation, which could be significant in radiation protection and therapy (Soliman et al., 2020).

Antimicrobial Activity

  • Abdel-Motaal et al. (2020) evaluated benzimidazoles with quinazoline derivatives for antimicrobial activity, finding that some compounds displayed potent inhibitory effects against various bacteria, including Staphylococcus aureus and Escherichia coli. This indicates potential applications in treating bacterial infections (Abdel-Motaal et al., 2020).

properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18F2N4O2S/c26-16-10-11-18(27)20(13-16)28-22(32)14-34-25-30-19-9-5-4-8-17(19)23-29-21(24(33)31(23)25)12-15-6-2-1-3-7-15/h1-11,13,21H,12,14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBJIFQDHUPLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.